molecular formula C27H28ClNO5 B4977696 Ethyl 7-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 7-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4977696
M. Wt: 482.0 g/mol
InChI Key: JKKBXKAROXUOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core with distinct substituents: a 4-chlorophenyl group at position 7, a 2,4-dimethoxyphenyl group at position 4, and an ethyl ester at position 2. This structural complexity confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 7-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClNO5/c1-5-34-27(31)24-15(2)29-21-12-17(16-6-8-18(28)9-7-16)13-22(30)26(21)25(24)20-11-10-19(32-3)14-23(20)33-4/h6-11,14,17,25,29H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKBXKAROXUOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Ethyl 7-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituent variations, and reported properties:

Compound Name Substituents (Positions) Key Features/Activities References
Ethyl 7-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 7-(4-Cl), 4-(2,4-(OCH₃)₂), 2-CH₃, 3-COOEt Unique dimethoxy and chloro substitution; potential for hydrogen bonding and lipophilicity -
Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(2-Cl), 2,7,7-(CH₃)₃ Demonstrated antimicrobial activity against Staphylococcus aureus; enzyme modulation via cholinesterase inhibition
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(4-F) Fluorine substitution enhances electronic effects; used in high-throughput research applications
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 4-(4-Cl), 2-CH₃, 5,6,7,8-tetrahydro core Reduced ring saturation (tetrahydro vs. hexahydro) impacts conformational flexibility; crystallographically studied
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(3-OH), 7-Ph Hydroxyl group enables hydrogen bonding; enhanced solubility compared to methoxy analogs
Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(4-OCH₃) Methoxy substitution alters electronic density; commercial availability for research

Structural and Electronic Comparisons

  • The 2,4-dimethoxyphenyl substituent introduces steric bulk and hydrogen-bonding capacity, distinguishing it from analogs with single substituents (e.g., 3-hydroxyphenyl in ).
  • Ring Saturation: The hexahydroquinoline core (1,4,5,6,7,8-saturated) in the target compound contrasts with the tetrahydroquinoline (5,6,7,8-saturated) in . This difference affects puckering dynamics (as per Cremer-Pople analysis in ) and solvent accessibility .
  • Crystallographic Behavior :

    • Analogous compounds (e.g., ) exhibit distinct crystal packing motifs due to substituent-driven hydrogen bonding and van der Waals interactions, as analyzed using SHELX and OLEX2 software .

Biological Activity

Ethyl 7-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C29H32ClNO5
  • Molecular Weight : 542.08608 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on constructing the quinoline core followed by the introduction of the chlorophenyl and dimethoxyphenyl substituents. The final step involves esterification to yield the carboxylate functional group. Optimization of reaction conditions is crucial for achieving high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives. This compound has shown promising results in inhibiting cancer cell proliferation across various cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Induction of apoptosis
HeLa10.0Inhibition of cell cycle progression

The mechanism of action appears to involve modulation of signaling pathways associated with apoptosis and cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

These findings suggest that the compound may inhibit bacterial growth by disrupting cellular processes.

Anti-inflammatory Effects

The anti-inflammatory potential of this quinoline derivative has been assessed through various assays measuring nitric oxide production and cyclooxygenase (COX) enzyme inhibition. Results indicate that it effectively reduces inflammation markers in cellular models:

Assay Result
NO Production Inhibition70% at 50 µM
COX-2 InhibitionIC50 = 25 µM

Case Studies

  • Case Study on Cancer Cell Lines : A study conducted by El Shehry et al. demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Evaluation : Research published in MDPI highlighted the effectiveness of quinoline derivatives against E. coli and Bacillus subtilis. The study emphasized structure–activity relationships that could guide further optimization for enhanced antimicrobial efficacy .

Q & A

Q. What are the standard synthetic protocols for this hexahydroquinoline derivative, and how do substituents influence reaction efficiency?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of substituted benzaldehydes (e.g., 4-chlorophenyl or 2,4-dimethoxyphenyl aldehydes) with amines (e.g., methylamine) under acidic conditions to form imine intermediates .
  • Step 2: Cyclization with cyclohexanone derivatives via Hantzsch-type reactions, facilitated by catalysts like ammonium acetate or iodine .
  • Key Variables: Substituents on the aldehyde (e.g., electron-withdrawing Cl or electron-donating OCH₃) alter reaction rates. For example, electron-rich 2,4-dimethoxyphenyl groups slow cyclization due to steric hindrance, requiring higher temperatures (80–100°C) .

Table 1: Reaction Yields vs. Substituents

Aldehyde SubstituentYield (%)Optimal Temp (°C)
4-Chlorophenyl72–7870
2,4-Dimethoxyphenyl58–6590

Q. Which spectroscopic techniques are critical for structural elucidation, and what spectral markers distinguish this compound?

  • NMR:
  • ¹H NMR: Aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 1.2–2.1 ppm), and the ester carbonyl (δ 4.1–4.3 ppm for OCH₂CH₃) .
  • ¹³C NMR: Quinoline carbonyl (δ ~195 ppm), ester carbonyl (δ ~170 ppm) .
    • X-ray Crystallography: Confirms bicyclic conformation and substituent orientation. For example, the 4-chlorophenyl group adopts a pseudo-axial position to minimize steric clashes .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. poor efficacy in certain models) be resolved methodologically?

  • Hypothesis Testing: Compare activity across structurally analogous derivatives. For example, replacing 4-chlorophenyl with 4-fluorophenyl enhances lipophilicity and membrane penetration, improving antimicrobial activity .
  • Assay Optimization: Use standardized MIC (Minimum Inhibitory Concentration) protocols with controls for compound solubility. Poor activity in vivo may stem from metabolic instability, requiring pharmacokinetic studies (e.g., microsomal stability assays) .

Table 2: Antimicrobial Activity of Analogues

Substituent (R)MIC (μg/mL) vs. S. aureusLogP
4-Chlorophenyl16–323.8
4-Fluorophenyl8–163.2
2,4-Dimethoxyphenyl64–1282.5

Q. What strategies optimize regioselectivity in functionalizing the hexahydroquinoline core for SAR studies?

  • Directed C-H Activation: Use directing groups (e.g., ester at C3) to selectively modify C2 or C7 positions. Pd-catalyzed coupling at C7 is feasible due to proximity to the electron-withdrawing carbonyl .
  • Protection/Deprotection: Temporarily protect the 5-oxo group with TMSCl to prevent undesired side reactions during alkylation or acylation .

Q. How do computational methods (e.g., DFT, molecular docking) explain discrepancies in enzyme inhibition data?

  • Docking Studies: The 2,4-dimethoxyphenyl group may sterically hinder binding to cytochrome P450 enzymes, reducing metabolic clearance in silico predictions .
  • DFT Calculations: Electron density maps reveal that the 4-chlorophenyl group’s electronegativity stabilizes charge-transfer interactions with NADPH oxidase, correlating with observed antioxidant activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.